molecular formula C5H11ClN2O B1383496 2-(Azetidin-3-yl)acetamide hydrochloride CAS No. 1795493-56-9

2-(Azetidin-3-yl)acetamide hydrochloride

Cat. No. B1383496
CAS RN: 1795493-56-9
M. Wt: 150.61 g/mol
InChI Key: MUMFPNWWYMVPED-UHFFFAOYSA-N
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Description

“2-(Azetidin-3-yl)acetamide hydrochloride” is an organic compound with the molecular formula C5H11ClN2O . It appears as a powder and is stored at room temperature .


Molecular Structure Analysis

The molecular structure of “2-(Azetidin-3-yl)acetamide hydrochloride” consists of an azetidine ring attached to an acetamide group . The InChI code for this compound is InChI=1S/C5H10N2O.ClH/c6-5(8)1-4-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H .


Physical And Chemical Properties Analysis

The molecular weight of “2-(Azetidin-3-yl)acetamide hydrochloride” is 150.61 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are 150.0559907 g/mol . The topological polar surface area is 55.1 Ų .

Scientific Research Applications

Microwave-Assisted Synthesis for Anticonvulsant Activity

A series of N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives were synthesized under microwave irradiation. The compounds were evaluated for central nervous system (CNS) depressant activity, maximal electroshock seizure (MES), and subcutaneous pentylenetetrazole-induced seizure, with a significant portion showing potent activity in the MES model, suggesting potential anticonvulsant properties (Ghodke et al., 2017).

Antibacterial and Antifungal Applications

Synthesis for Antibacterial Agents

2-Oxo-azetidine derivatives were synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria. The QSAR studies indicated that the presence of bulkier groups at specific positions contributed to increased activity, implying their potential as antibacterial agents (Desai et al., 2008).

Antibacterial and Antifungal Properties of Azetidinone Derivatives

A series of azetidinone derivatives exhibited significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains, highlighting their potential as broad-spectrum antimicrobial agents (Kumar et al., 2013).

Synthesis and Biological Evaluation

Synthesis of Azetidin-2-one Fused Quinoline Derivatives

The synthesis of azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives was explored, with some exhibiting moderate diuretic activity. This suggests potential for further biological applications, although the specific activities need more detailed investigation (Nayak et al., 2016).

Chemistry and Biological Potential

Comprehensive Review of Azetidin-2-ones

A review of the chemistry and biological potential of azetidin-2-ones highlighted their broad range of activities beyond their well-known antibiotic properties. This includes various pharmacological profiles under different activity heads, emphasizing their versatile biological potential (Arya et al., 2014).

Synthesis and Transformation

Diastereoselective Synthesis of Azetidin-2-ones

The diastereoselective synthesis of azetidin-2-ones and their transformation into novel classes of C-fused bicyclic β-lactams was demonstrated. This process opens new pathways for the development of β-lactamase inhibitors, which are crucial in combating antibiotic-resistant bacteria (Piens et al., 2016).

Safety and Hazards

The safety information for “2-(Azetidin-3-yl)acetamide hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-(azetidin-3-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-5(8)1-4-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMFPNWWYMVPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yl)acetamide hydrochloride

CAS RN

1795493-56-9
Record name 2-(azetidin-3-yl)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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